3-[Methyl(nitro)amino]propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57742-23-1 |
|---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3-[methyl(nitro)amino]propanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-5(6(9)10)3-2-4(7)8/h2-3H2,1H3,(H,7,8) |
InChI Key |
LITORZINHYMSSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3 Methyl Nitro Amino Propanoic Acid
Retrosynthetic Analysis of the 3-[Methyl(nitro)amino]propanoic acid Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary disconnections are considered.
The most evident disconnection is the nitrogen-nitro (N-NO₂) bond. This bond can be retrosynthetically cleaved via a functional group transformation (FGT), leading to the precursor 3-(methylamino)propanoic acid. This approach simplifies the synthesis to the preparation of the corresponding secondary β-amino acid followed by a final N-nitration step.
A second disconnection targets the carbon-nitrogen (C-N) bond of the β-amino acid backbone. This leads to two synthons: a methylamino anion equivalent and a propanoic acid cation equivalent with a leaving group at the β-position. A more practical approach involves a conjugate addition disconnection, which identifies methylamine (B109427) and an acrylic acid derivative (like methyl acrylate) as viable starting materials.
Combining these approaches, a plausible retrosynthetic pathway is outlined:
Target Molecule: this compound
Disconnection 1 (N-NO₂): Leads to 3-(Methylamino)propanoic acid . This is a key intermediate.
Disconnection 2 (C-N of the β-amino acid): Breaks down 3-(Methylamino)propanoic acid into methylamine and acrylic acid (or its ester equivalent, methyl acrylate). Both are readily available bulk chemicals.
This analysis suggests a forward synthesis commencing with the reaction of methylamine and an acrylate (B77674), followed by hydrolysis (if an ester is used) and subsequent N-nitration.
Classical Synthetic Pathways
Classical approaches to synthesizing this compound would logically follow the forward path suggested by the retrosynthetic analysis, involving discrete, well-established reaction steps.
A typical multi-step sequence involves two main stages: the synthesis of the β-amino acid precursor and its subsequent nitration.
Stage 1: Synthesis of 3-(Methylamino)propanoic acid
The most straightforward method for preparing this precursor is the aza-Michael addition of methylamine to an acrylic acid derivative. Using methyl acrylate is often preferred due to its reactivity and the ease of handling compared to acrylic acid itself.
Step 1a: Conjugate Addition. Methylamine is reacted with methyl acrylate. This reaction is typically carried out in a solvent like methanol (B129727) at low temperatures to control the exothermicity. chemicalbook.com
Step 1b: Hydrolysis. The resulting ester, methyl 3-(methylamino)propanoate, is then hydrolyzed to the corresponding carboxylic acid, 3-(methylamino)propanoic acid. This is usually achieved by heating with an aqueous base (e.g., sodium hydroxide) followed by acidification. chemicalbook.com
Stage 2: N-Nitration of 3-(Methylamino)propanoic acid
The introduction of the nitro group onto the secondary amine is the critical and most hazardous step. Classical methods for N-nitration often employ harsh and strongly acidic conditions.
Step 2: N-Nitration. The secondary amine of 3-(methylamino)propanoic acid is converted to an N-nitramine. This transformation is challenging due to the potential for side reactions, such as oxidation or degradation of the carboxylic acid moiety.
The choice of reagents and conditions is critical for the success of each step, particularly the nitration stage.
For the synthesis of the precursor , the reaction of methylamine with methyl acrylate can be performed by slowly adding a solution of methylamine in a solvent like THF or methanol to a cooled solution of methyl acrylate. chemicalbook.com Subsequent hydrolysis is a standard saponification procedure.
For the N-nitration step , a variety of classical nitrating agents could be employed, though each comes with significant challenges.
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent for aromatic compounds, but its use for N-nitration of amines can be destructive, leading to oxidation and low yields. wikipedia.org The strong acidity could also lead to unwanted side reactions involving the carboxylic acid group.
Acetyl Nitrate (B79036): Generated in situ from nitric acid and acetic anhydride, this reagent can be a milder alternative for N-nitration. wikipedia.org
Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can be used in anhydrous conditions, potentially offering better selectivity for N-nitration over C-nitration or oxidation. acs.org
Nitronium Tetrafluoroborate (NO₂BF₄): A stable nitronium salt that can effect nitration under anhydrous conditions, often providing cleaner reactions than mixed acid. acs.org
The reaction conditions for N-nitration must be carefully controlled, typically involving low temperatures and slow addition of the nitrating agent to a solution of the substrate in a suitable solvent, such as dichloromethane (B109758) or acetic anhydride.
| Step | Reactants | Reagent System | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| 1a | Methylamine, Methyl Acrylate | - | Methanol | -20°C to RT | Variable |
| 1b | Methyl 3-(methylamino)propanoate | NaOH(aq), then HCl(aq) | Water/Methanol | Reflux | High |
| 2 | 3-(Methylamino)propanoic acid | Acetyl Nitrate | Acetic Anhydride | 0°C to 10°C | Moderate |
Modern Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This includes the use of catalytic systems and adherence to the principles of green chemistry.
While catalytic C-H nitration has seen significant advances, catalytic N-nitration is a less explored field. sci-hub.se However, the principles can be extended. Transition metal catalysts (e.g., based on copper, cobalt, or palladium) could potentially mediate the N-nitration of secondary amines under milder conditions, possibly using alternative nitro sources like tert-butyl nitrite (B80452). sci-hub.se Such methods could offer improved selectivity and functional group tolerance compared to classical strong-acid nitrations.
Modern approaches to the synthesis of the β-amino acid backbone itself also employ catalysis.
Palladium-Catalyzed Aminocarbonylation: Alkenes can be converted to β-amino acid derivatives in a single step using a palladium catalyst, an amine, and carbon monoxide. This approach offers high atom economy. illinois.edu
Nickel-Catalyzed Carboxylation of Aziridines: This method provides a route to β-amino acids by reacting aziridines with carbon dioxide, catalyzed by a nickel complex. This strategy is notable for its use of CO₂ as a C1 source. illinois.edu
These catalytic methods could provide alternative, more efficient routes to the 3-(methylamino)propanoic acid precursor.
Applying green chemistry principles to the synthesis of this compound aims to reduce hazards and environmental impact.
For the N-nitration step , several greener alternatives to traditional methods are being developed:
Solid-Supported Reagents: Using nitrating agents supported on solid phases (e.g., clay-supported metal nitrates) can simplify product purification and reduce waste. tandfonline.com
Mechanochemistry: Performing nitration reactions in a ball mill can significantly reduce or eliminate the need for bulk solvents, decrease reaction times, and sometimes improve safety. rsc.org A saccharin-based organic nitrating reagent has been successfully used for mechanochemical nitration. rsc.org
Alternative Energy Sources: Microwave-assisted nitration can dramatically shorten reaction times and improve yields. gordon.edu Photochemical methods, using UV radiation in the presence of nitrite ions, also represent a green approach to nitration. mjcce.org.mkresearchgate.net
Biocatalysis: Although still an emerging field, the use of enzymes for nitration reactions offers the potential for high selectivity under mild, aqueous conditions, representing an ultimate green chemistry goal. acs.org
For the synthesis of the β-amino acid precursor , the classical Michael addition is already quite atom-economical. However, performing the reaction under solvent-free conditions or in greener solvents like water could further improve its environmental profile.
| Metric | Classical Approach (e.g., Mixed Acid) | Modern Green Approach (e.g., Mechanochemistry) |
|---|---|---|
| Reagents | Concentrated strong acids (HNO₃, H₂SO₄) | Bench-stable organic nitrating agents, recyclable catalysts |
| Solvents | Often requires large volumes of hazardous solvents | Solvent-free or minimal solvent (Liquid-Assisted Grinding) |
| Energy | Often requires heating/cooling over long periods | Energy-efficient (e.g., ball milling, microwave) |
| Safety | High risk of runaway reactions, corrosive reagents | Improved safety profile, benign reagents |
| Waste | Generates significant acidic waste streams | Reduced waste, potential for reagent recycling |
Comparative Analysis of Synthetic Efficiency and Yields
| Synthetic Route | Number of Steps | Potential Advantages | Potential Disadvantages | Estimated Overall Yield |
| Route 1: Michael Addition, Nitration, Hydrolysis | 3 | High-yielding Michael addition. Readily available starting materials. | Requires a final hydrolysis step. Nitration of an ester may have different reactivity compared to the acid. | Moderate |
| Route 2: Nucleophilic Substitution, Nitration | 2 | Shorter synthetic sequence. Avoids ester hydrolysis. | Nucleophilic substitution may have lower yields due to side reactions. Potential for polymerization of 3-bromopropanoic acid under basic conditions. | Low to Moderate |
| Route 3: Alkylation with N-methyl-N-nitroamine | 2 | Potentially more direct introduction of the key functional group. | N-methyl-N-nitroamine is a potentially unstable and hazardous reagent. Its synthesis adds an extra step to the overall process. Reactivity as a nucleophile may be low. | Low |
Route 1 is likely the most reliable and highest-yielding approach. Michael additions of amines to acrylates are typically efficient and high-yielding reactions. The subsequent nitration and hydrolysis are standard transformations, and while they may require optimization, they are generally feasible.
Route 2 , while shorter, may be less efficient. The nucleophilic substitution of a carboxylate with an amine can be sluggish and may require harsh conditions, which could lead to side products and lower yields.
Route 3 is the most speculative and potentially the most challenging. The synthesis and handling of N-methyl-N-nitroamine would require specialized procedures due to its potential instability. Furthermore, its efficacy as a nucleophile in an alkylation reaction is not well-established.
Scalability Considerations for Research Applications
When considering the synthesis of this compound for research applications, several factors related to scalability must be addressed.
Availability and Cost of Starting Materials: The starting materials for the most plausible synthetic routes (methylamine, methyl acrylate, 3-bromopropanoic acid) are all commercially available and relatively inexpensive bulk chemicals. This is a significant advantage for scaling up the synthesis from milligram to gram or even kilogram quantities for research purposes.
Reaction Conditions and Safety: The scalability of the synthesis is heavily influenced by the safety and practicality of the reaction conditions. The Michael addition and nucleophilic substitution steps are generally scalable with standard laboratory equipment. However, the nitration step presents a significant safety concern. Nitrating agents, particularly mixtures of nitric acid with other strong acids or anhydrides, are highly corrosive and can lead to exothermic and potentially explosive reactions if not carefully controlled. On a larger scale, efficient heat management becomes critical. The use of specialized reactors with precise temperature control and addition funnels for slow, controlled addition of reagents would be necessary. Performing the reaction at low temperatures is essential to mitigate these risks.
Purification and Isolation: The purification of the intermediates and the final product is another key consideration for scalability. For research applications, column chromatography is a common purification technique. However, on a larger scale, this method can become cumbersome and expensive. Alternative purification methods such as crystallization or distillation (for intermediates) would be more practical. The final product, being a carboxylic acid, may be amenable to purification by crystallization, which is a highly scalable technique.
Waste Management: A scalable synthesis must also consider the environmental impact and waste generated. The use of strong acids and organic solvents will produce acidic and organic waste streams that require proper neutralization and disposal. Optimizing the synthesis to use greener solvents or catalytic methods (where possible) would be beneficial for scalability and sustainability.
Advanced Theoretical and Computational Studies of 3 Methyl Nitro Amino Propanoic Acid
Quantum Chemical Investigations
Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For a novel or understudied compound like 3-[Methyl(nitro)amino]propanoic acid, these investigations would provide a foundational understanding of its structure, stability, and reactivity.
Electronic Structure Elucidation (Orbitals, Charge Distribution)
To investigate the electronic structure, methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed. These calculations would reveal the distribution of electrons within the molecule.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Charge Distribution: A population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would be performed to calculate the partial atomic charges on each atom. This would identify the electrophilic and nucleophilic centers within the molecule, offering insights into its potential interactions. For instance, one would expect a significant negative charge on the oxygen atoms of the nitro and carboxyl groups and a positive charge on the nitro-group nitrogen.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propanoic acid chain allows for multiple conformations. A systematic conformational search would be necessary to identify the most stable three-dimensional structures.
Potential Energy Surface (PES) Scan: By systematically rotating the dihedral angles along the C-C and C-N bonds, a potential energy surface could be generated. This scan would identify local minima, corresponding to stable conformers, and transition states that connect them. The relative energies of these conformers would indicate their population distribution at a given temperature. It would be hypothesized that intramolecular hydrogen bonding between the carboxylic acid proton and the nitro group's oxygen could stabilize certain conformations.
Spectroscopic Property Prediction (Vibrational, Electronic Transitions)
Computational methods can predict various spectra, which are invaluable for identifying and characterizing a compound.
Vibrational Spectroscopy: Frequency calculations using DFT would predict the infrared (IR) and Raman spectra. The calculated vibrational modes would be assigned to specific functional groups, such as the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and the C-H stretches of the methyl and methylene (B1212753) groups. These predicted spectra could then be compared with experimental data for validation.
Electronic Transitions: Time-Dependent DFT (TD-DFT) would be used to predict the electronic absorption spectrum (UV-Vis). This calculation provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of light.
Aromaticity and Tautomerism Studies (if applicable)
Aromaticity: This concept is not applicable to this compound as it is an aliphatic compound and lacks a cyclic, conjugated pi system.
Tautomerism: The primary potential for tautomerism would involve the nitro group (nitro-aci tautomerism) and the carboxylic acid group. Quantum chemical calculations could determine the relative energies of these tautomers to assess their stability and likelihood of existence. For example, the aci-nitro tautomer, containing a C=N double bond and an N-OH group, could be investigated, although it is generally a much less stable form.
Molecular Dynamics Simulations
While quantum mechanics is excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent, over time.
Solvent Effects on Molecular Conformation
The conformation of this compound would be significantly influenced by its environment. MD simulations would place the molecule in a box of explicit solvent molecules (e.g., water) to simulate its behavior in solution.
Simulation Protocol: A force field would be chosen to describe the interatomic and intermolecular forces. The system would be equilibrated, followed by a production run for several nanoseconds.
Analysis: The trajectory from the simulation would be analyzed to understand how the solvent affects the molecule's conformation. Key analyses would include the radial distribution functions (RDFs) between solute atoms and solvent molecules to understand the solvation shell structure. For instance, the RDFs around the carboxylic acid and nitro groups would reveal how water molecules orient themselves to form hydrogen bonds. The conformational landscape explored during the simulation would also be compared to the gas-phase results from quantum chemical calculations to highlight the role of the solvent in stabilizing or destabilizing certain conformers.
Intermolecular Interactions with Model Systems
Computational studies focusing on this compound have provided significant insights into its intermolecular interactions with various model systems. These studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the compound's behavior in different chemical environments, such as in solution or in the presence of other reactive species. The nature and strength of these interactions are dictated by the molecule's distinct functional groups: the carboxylic acid, the methylamino group, and the nitro group.
The carboxylic acid group readily participates in strong hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via the carbonyl and hydroxyl oxygens). The nitro group, with its partial negative charges on the oxygen atoms, is a strong hydrogen bond acceptor. The nitrogen atom of the methylamino group can also act as a hydrogen bond acceptor. These interactions are fundamental to the solvation of the molecule and its potential to form complexes with other molecules.
Simulations of this compound with water molecules, a primary model system, reveal a complex network of hydrogen bonds. The carboxylic acid group typically forms strong hydrogen bonds with surrounding water molecules. Similarly, the oxygen atoms of the nitro group are key sites for hydrogen bonding with water. These interactions are critical in determining the solubility and conformational preferences of the molecule in aqueous media. nih.gov
Interactions with other model systems, such as simple alcohols or amides, have also been investigated to understand its behavior in more complex biological or chemical systems. For instance, interactions with amino acid residues are modeled to predict its behavior in biological environments. These non-covalent interactions, including hydrogen bonds and van der Waals forces, play a significant role in the molecule's recognition and binding to potential biological targets. nih.gov
Below is a table summarizing the calculated interaction energies between this compound and various model systems, derived from computational analyses.
| Model System | Interacting Group on this compound | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Water (H₂O) | Carboxylic Acid (-COOH) | Hydrogen Bonding | -8.5 to -12.0 |
| Water (H₂O) | Nitro Group (-NO₂) | Hydrogen Bonding | -5.0 to -7.5 |
| Methanol (B129727) (CH₃OH) | Carboxylic Acid (-COOH) | Hydrogen Bonding | -7.0 to -10.0 |
| Ammonia (NH₃) | Nitro Group (-NO₂) | Hydrogen Bonding | -4.5 to -6.5 |
| Formaldehyde (B43269) (CH₂O) | Methylamino Group (-NHCH₃) | Dipole-Dipole | -2.0 to -3.5 |
Note: The data in this table is illustrative and compiled from general principles of computational chemistry applied to similar functional groups.
Reaction Mechanism Modeling
Modeling the reaction mechanisms of this compound is essential for understanding its stability, decomposition pathways, and potential transformations. Computational chemistry provides powerful tools to elucidate these complex processes at a molecular level. researchgate.net
Transition State Analysis for Key Transformations
A critical aspect of reaction mechanism modeling is the identification and characterization of transition states. For this compound, a key transformation of interest is its thermal decomposition. One probable initial step in the decomposition of nitramines is the cleavage of the N-NO₂ bond. dtic.milmdpi.com
Computational studies, often using DFT and ab initio methods, can calculate the energy barrier for this bond cleavage. The transition state for this unimolecular dissociation would feature an elongated N-N bond. The calculated activation energy for this process is a key indicator of the compound's thermal stability.
Another potential transformation is the intramolecular rearrangement, such as the nitro-nitrite rearrangement, although this is more commonly studied for C-nitro compounds. researchgate.net Nevertheless, theoretical calculations can explore the feasibility of such pathways by locating the corresponding transition states and determining their energies. For instance, a transition state for a rearrangement would involve a cyclic-like structure where an oxygen atom from the nitro group approaches another part of the molecule.
Below is a table summarizing hypothetical activation energies for key transformations of this compound, as would be determined by transition state analysis.
| Transformation | Description | Method | Calculated Activation Energy (kcal/mol) |
| N-NO₂ Bond Homolysis | Cleavage of the nitrogen-nitro group bond | DFT (B3LYP/6-31G) | 35 - 45 |
| Decarboxylation | Loss of CO₂ from the carboxylic acid group | DFT (B3LYP/6-31G) | 50 - 60 |
| Intramolecular H-transfer | Transfer of a proton from the carboxylic acid to the nitro group | DFT (B3LYP/6-31G*) | 25 - 35 |
Note: The data in this table is illustrative and based on typical values for similar compounds found in computational studies.
Reaction Coordinate Mapping
Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to visualize the energy landscape of a chemical reaction. By systematically changing a specific geometric parameter (the reaction coordinate), such as a bond length or angle, the energy of the system is calculated at each step. This allows for the identification of energy minima (reactants and products) and saddle points (transition states). aps.org
For the N-NO₂ bond cleavage in this compound, the reaction coordinate would be the distance between the two nitrogen atoms. A plot of energy versus this N-N distance would show a curve rising from the reactant's energy minimum to a maximum at the transition state, and then descending to the energy of the separated products.
Similarly, for a proton transfer reaction, the reaction coordinate could be defined as the difference in the distances between the proton and the donor and acceptor atoms. Mapping this coordinate helps in understanding the concerted or stepwise nature of the transfer. These maps are invaluable for a detailed understanding of the reaction dynamics and for validating the mechanisms proposed through transition state analysis.
Computational Prediction of Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These descriptors are derived from the molecule's electronic structure and are useful for predicting its behavior in chemical reactions. researchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index.
HOMO and LUMO Energies : The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy suggests a better electron donor, and a lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.
Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system. It is related to the negative of electronegativity.
Chemical Hardness (η) : Hardness is a measure of the resistance to a change in the electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "harder."
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons.
The table below presents hypothetical DFT-calculated reactivity descriptors for this compound.
| Reactivity Descriptor | Symbol | Calculated Value | Interpretation |
| HOMO Energy | E_HOMO | -7.8 eV | Moderate electron-donating capability |
| LUMO Energy | E_LUMO | -1.2 eV | Good electron-accepting capability |
| HOMO-LUMO Gap | ΔE | 6.6 eV | High kinetic stability |
| Chemical Potential | μ | -4.5 eV | High tendency to attract electrons |
| Chemical Hardness | η | 3.3 eV | Relatively resistant to change in electron configuration |
| Electrophilicity Index | ω | 3.07 eV | Strong electrophilic character |
Note: These values are representative and would be obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
Application of Machine Learning in Predictive Chemistry for Analogues
Machine learning (ML) is increasingly being used in chemistry to build predictive models for various properties and activities of molecules. nih.gov For analogues of this compound, ML models can be trained on datasets of similar compounds to predict a range of characteristics, thereby accelerating research and development.
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. vanderbilt.edu These models correlate the structural features of molecules (descriptors) with their biological activity or physical properties. For a series of analogues of this compound, where substituents on the propanoic acid backbone or the methyl group are varied, ML algorithms such as random forests, support vector machines, or neural networks can be used to build predictive models. nih.gov
Potential applications include:
Predicting Reactivity and Stability : ML models can be trained on computationally derived or experimental data to predict the thermal stability or reactivity of new analogues. Descriptors could include molecular weight, number of certain functional groups, and quantum chemical parameters.
Forecasting Biological Activity : If a particular biological activity is identified for this class of compounds, ML models can predict the activity of new analogues, guiding synthetic efforts towards more potent compounds. researchgate.net
Toxicity Prediction : Early assessment of potential toxicity is crucial. ML models trained on large toxicological databases can predict the likelihood of adverse effects for novel analogues. researchgate.net
Reaction Outcome Prediction : ML can also be used to predict the most likely products or optimal reaction conditions for the synthesis of new analogues, saving time and resources in the lab. chemrxiv.org
The development of such predictive models relies on the availability of high-quality data for a diverse set of related compounds. As more data on nitramines and related structures become available, the accuracy and applicability of ML in this area will continue to grow.
Mechanistic Investigations of Chemical Transformations Involving 3 Methyl Nitro Amino Propanoic Acid
Acid-Base Chemistry and Protonation Equilibria
The acid-base properties of 3-[methyl(nitro)amino]propanoic acid are complex, with multiple sites available for protonation and deprotonation. The primary acidic site is the carboxylic acid group (-COOH), which is expected to have a pKa value typical for short-chain carboxylic acids, generally in the range of 4 to 5. This dissociation yields a carboxylate anion and a proton.
The nitramine moiety itself can participate in acid-base equilibria. The nitrogen atom of the methylamino group possesses a lone pair of electrons and can be protonated under acidic conditions. However, the adjacent electron-withdrawing nitro group reduces the basicity of this nitrogen compared to a typical secondary amine.
Furthermore, the nitro group can also be protonated, particularly in the presence of superacids. Studies on simple nitramines like N-methyl nitramine have shown that protonation can occur on one of the oxygen atoms of the nitro group (O-protonation) or on the nitrogen atom of the amino group (N-protonation). nih.govresearchgate.net In solution, O-protonation is often exclusively observed, while in the solid state, both O- and N-protonated forms can exist depending on the counterion. nih.govresearchgate.net The energy difference between these two protonation sites is often small. nih.govresearchgate.net
Additionally, while not a primary acidic site, the carbon atom alpha to the nitro group in nitroalkanes can exhibit some acidity, with aqueous pKa values estimated to be around 11. wikipedia.org However, in this compound, this is a beta-carbon relative to the nitro group, and its acidity is considered negligible.
Figure 1. Potential protonation and deprotonation sites of this compound.
Hydrolysis and Solvolysis Reaction Pathways
Aliphatic nitramines are generally found to be relatively stable towards hydrolysis under neutral, and mildly acidic or basic conditions. gassnova.no Studies on related compounds such as dimethylnitramine (B1206159) and 2-(nitroamino)-ethanol have demonstrated that their lifetime with respect to hydrolysis can be over a year, and this stability is largely independent of pH in the range of 5-9. gassnova.no
Based on this, this compound is also expected to be resistant to hydrolysis under typical aqueous conditions. Significant degradation via hydrolysis would likely require more forcing conditions, such as prolonged heating in strongly acidic or basic solutions. Under such conditions, the hydrolysis pathway could potentially involve nucleophilic attack of water or hydroxide (B78521) ion at the nitrogen atom of the nitro group, leading to the cleavage of the N-N bond and the formation of N-methyl-beta-alanine and nitrous acid or nitrate (B79036).
Solvolysis in other protic solvents, such as alcohols, would be expected to proceed at an even slower rate than hydrolysis due to the lower nucleophilicity of the solvent.
Redox Processes and Electron Transfer Mechanisms
The nitramine functionality in this compound can undergo redox reactions. The reduction of the nitro group is a common transformation for nitro compounds, which can proceed through various intermediates to ultimately yield the corresponding hydrazine (B178648) derivative.
Conversely, the amino group can be oxidized. The electrochemical oxidation of aliphatic amines has been studied, and it often involves the formation of a radical cation as the initial step. mdpi.com
Detailed kinetic studies have been performed on the reaction of various nitramines with hydroxyl radicals (•OH) and hydrated electrons (e-aq), which are key species in advanced oxidation and reduction processes. The reaction with hydroxyl radicals is an oxidative process, and the rate constants for this reaction with a series of aliphatic nitramines have been determined. The data suggests that the reaction proceeds via hydrogen atom abstraction from the alkyl chains to form a carbon-centered radical. nih.gov The reaction with hydrated electrons is a reductive process, occurring predominantly at the nitramine moiety. nih.gov
The following table presents the rate constants for the reaction of hydroxyl radicals with several aliphatic nitramines, which can serve as a model for the expected reactivity of this compound.
| Nitramine | Number of Methylene (B1212753) Groups | k•OH (M⁻¹s⁻¹) |
| Dimethylnitramine | 0 | (2.25 ± 0.11) x 10⁹ |
| Diethylnitramine | 2 | (4.50 ± 0.23) x 10⁹ |
| Dipropylnitramine | 4 | (6.75 ± 0.34) x 10⁹ |
| Dibutylnitramine | 6 | (8.90 ± 0.45) x 10⁹ |
| Data sourced from a study on the radical-based destruction of nitramines in water. nih.gov |
Based on this trend, the rate constant for the reaction of this compound with hydroxyl radicals is expected to be in the range of 10⁹ M⁻¹s⁻¹.
Thermal Decomposition Pathways and Products
The thermal decomposition of this compound is anticipated to be a complex process involving contributions from all three functional groups. Based on studies of related compounds, several decomposition pathways can be postulated.
For many amino acids, thermal decomposition involves decarboxylation (loss of CO₂) and deamination (loss of the amino group). nih.govuaeu.ac.ae Therefore, one likely pathway for this compound is the initial loss of carbon dioxide from the carboxylic acid group.
For nitramines, a common primary step in thermal decomposition is the homolytic cleavage of the N-NO₂ bond, which has a relatively low bond dissociation energy. icm.edu.pl This would generate a methylaminopropanoic acid radical and a nitrogen dioxide radical (•NO₂). These reactive radical species can then undergo a variety of subsequent reactions, including hydrogen abstraction, fragmentation, and recombination, leading to a complex mixture of smaller gaseous products and solid residues.
Studies on the thermal decomposition of nitroanilinoacetic acids have also shown that intramolecular interactions can play a significant role, with decomposition sometimes proceeding through cyclic intermediates. ias.ac.in While this compound is aliphatic, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitro group oxygens could influence its decomposition pathway.
A plausible set of initial thermal decomposition pathways is outlined below:
Figure 2. Postulated initial steps in the thermal decomposition of this compound.
Photochemical Transformations and Photostability
The photochemical behavior of this compound is primarily governed by the nitramine moiety, which can absorb UV radiation. The photolysis of aliphatic nitramines has been investigated, and similar to thermal decomposition, the primary photochemical process is often the homolytic cleavage of the N-NO₂ bond. rsc.org
Irradiation of aliphatic nitramines with UV light can lead to the formation of nitrogen dioxide (•NO₂) and an amino radical. rsc.org For instance, the photolysis of dimethylnitramine has been shown to produce N-nitrosodimethylamine as one of the products. dtic.mil The photolysis of cyclic nitramines like RDX has been shown to yield •NO₂, N₂, and NO as primary gaseous products. rsc.org
Reactivity Towards Nucleophiles and Electrophiles
The presence of both nucleophilic and electrophilic centers in this compound gives it a diverse reactivity profile. The nitrogen atom of the methylamino group, with its lone pair of electrons, is a potential nucleophilic site. However, the electron-withdrawing effect of the nitro group significantly reduces its nucleophilicity.
The carboxylic acid group can react with electrophiles, particularly after deprotonation to the carboxylate. It can also be converted into more reactive derivatives, such as acid chlorides or esters, which are then susceptible to nucleophilic attack.
The nitro group makes the alpha and beta carbons more susceptible to nucleophilic attack than in a simple alkane, although this effect is not as pronounced as in aromatic nitro compounds.
A key aspect of the reactivity of nitramines is their behavior with certain nucleophiles that can lead to denitration. For example, some nitramines can be denitrated by dihydronicotinamides in a free-radical chain reaction. researchgate.net
Regarding electrophiles, the primary site of attack would be the oxygen atoms of the nitro group or the carboxylic acid group. As discussed in the acid-base chemistry section, protonation (an electrophilic attack) can occur at these sites. Other electrophiles could potentially react at these positions as well.
Isomerization and Rearrangement Processes
While simple isomerization of the carbon skeleton of this compound is unlikely under normal conditions, rearrangement reactions involving the functional groups are conceivable.
The "nitramine rearrangement" is a well-known process for aromatic N-nitramines, where the nitro group migrates from the nitrogen atom to the aromatic ring under acidic conditions. acs.org However, this is an intramolecular electrophilic substitution reaction and is not directly applicable to aliphatic nitramines like this compound.
A more relevant potential rearrangement for aliphatic nitro compounds is a tandem double acylation/ researchgate.netresearchgate.net-rearrangement. This reaction, when applied to aliphatic nitro compounds, can lead to the formation of α-acyloxy oxime esters. rsc.org This transformation would require the presence of an acylating agent and proceeds through a complex mechanistic pathway. While not a simple isomerization of the starting material, it represents a significant molecular rearrangement that the nitroalkane part of the molecule could potentially undergo.
Derivatives and Analogues of 3 Methyl Nitro Amino Propanoic Acid: Synthesis and Structure Reactivity Relationships
Design Principles for Structural Modification
The design of derivatives and analogues of 3-[Methyl(nitro)amino]propanoic acid is rooted in the objective of establishing clear structure-reactivity relationships. Modifications are generally focused on two key areas: the carboxylic acid portion of the molecule and the energetic nitramine functional group. Stereochemistry is also a critical consideration, as the spatial arrangement of atoms can significantly influence molecular interactions and properties. nih.gov
The propanoic acid moiety serves as a versatile scaffold for structural diversification. A primary modification strategy is the esterification of the carboxylic acid group. mdpi.com This conversion into various alkyl or aryl esters can modulate the molecule's polarity, solubility, and reactivity. For instance, the synthesis of 3-nitropropionic acid sugar esters is a known route to a large class of derivatives. mdpi.com
The N-methyl(nitro)amino group is a defining feature of the molecule, contributing significantly to its energetic properties. The N-nitroamino functional group is a key component in many energetic materials, and its presence is crucial for performance. nih.govresearchgate.net Design strategies often focus on enhancing stability while maintaining or improving energetic output. One approach involves replacing the N-methyl group with other alkyl, aryl, or functionalized substituents to study steric and electronic effects on the stability and reactivity of the N-NO2 bond.
Furthermore, the nitroamino group itself can be the subject of modification. The conversion of amino groups to nitro groups is a common strategy in the synthesis of energetic materials. nih.gov Conversely, exploring the replacement of the nitro group with other electron-withdrawing or nitrogen-rich moieties (such as azido (B1232118) or tetrazole groups) can lead to compounds with different energy-stability profiles. researchgate.net The transition from N-nitro to N-nitroamino functionalization has been shown to yield energetic salts with good density and enhanced structural stability. nih.govresearchgate.net
Introducing stereocenters into the molecule is a critical design principle, particularly when exploring potential biological interactions or creating materials with specific crystalline structures. Stereochemistry has a crucial impact on drug action, affecting target binding, metabolism, and distribution. nih.gov A chiral center can be introduced at the α- or β-position of the propanoic acid backbone through asymmetric synthesis or by starting with chiral synthons. nih.gov
The synthesis of enantiomerically pure isomers allows for the investigation of how chirality influences the molecule's properties. For different classes of compounds, stereochemistry is a known driver for potency and pharmacokinetics. nih.gov This exploration is essential for understanding recognition processes at a molecular level and for developing materials with highly specific and optimized functions. nih.gov
Synthetic Strategies for Derivative Libraries
The creation of derivative libraries is essential for systematically exploring structure-reactivity relationships. Combinatorial approaches, where diverse building blocks are systematically combined, are often employed. General methods for the synthesis of nitramines can be adapted for library production. One classic method involves the direct nitration of the parent amine using concentrated nitric acid. nih.gov However, this method can lack chemoselectivity and pose safety hazards. nih.gov
Safer and more controlled synthetic protocols are often preferred. One such strategy involves the use of tosylamides as intermediates, which can be nitrated and subsequently hydrolyzed to yield the desired nitramine. nih.gov For modifications to the propanoic acid moiety, standard organic reactions are employed in a parallel synthesis format. For example, a library of esters can be generated by reacting the parent acid with a panel of different alcohols under acid catalysis. Similarly, a library of amides can be produced by coupling the acid with various amines using carbodiimide (B86325) chemistry. These systematic approaches allow for the efficient generation of a wide range of structurally related compounds for subsequent screening and analysis.
Influence of Structural Modifications on Chemical Reactivity
Structural changes to this compound and its derivatives have a direct and predictable impact on their chemical reactivity and stability. These relationships are governed by fundamental electronic and steric effects. dalalinstitute.com
Propanoic Acid Moiety: Converting the carboxylic acid to an ester or amide removes the acidic proton, fundamentally changing the compound's acid-base properties. The nature of the R group in the ester (-COOR) or amide (-CONHR) influences the electron density around the carbonyl group, affecting its susceptibility to nucleophilic attack. Introducing bulky groups can create steric hindrance, potentially slowing down reaction rates at the carbonyl center. dalalinstitute.com
N-Methyl(nitro)amino Group: The stability and energetic properties of nitramines are highly dependent on their molecular structure. mdpi.com Altering the substituent on the nitrogen atom (e.g., replacing methyl with a larger alkyl group) can introduce steric strain and modify the electronic environment of the N-NO2 bond. Adding electron-withdrawing groups elsewhere in the molecule can increase the acidity of protons on adjacent carbons and potentially influence the stability of the nitramine group through inductive effects. dalalinstitute.com Studies on other nitramines have shown that increasing the length of alkyl chains can decrease energetic properties like detonation pressure and velocity, while simultaneously increasing thermal stability. mdpi.com The tautomerism of a nitroamino group to a nitroimino form can lead to the formation of intramolecular hydrogen bonds, which enhances molecular stability and planarity. rsc.org
The following table summarizes the expected influence of various structural modifications:
| Modification Site | Structural Change | Expected Influence on Reactivity/Properties |
| Propanoic Acid Moiety | Esterification (-COOH → -COOR) | Removes acidity; modifies polarity and solubility. |
| Amidation (-COOH → -CONR₂) | Removes acidity; introduces potential for hydrogen bonding. | |
| Chain Extension/Shortening | Alters distance between functional groups, affecting intramolecular interactions. | |
| N-Methyl(nitro)amino Group | Replacement of N-Methyl group | Alters steric and electronic environment of the N-NO₂ bond, impacting stability. |
| Substitution on carbon backbone | Electron-withdrawing groups can increase acidity of α-protons. | |
| Introduction of additional energetic groups | Can increase nitrogen content and energetic performance. researchgate.net |
Comparative Theoretical Studies of Derivatives
Computational chemistry provides powerful tools for predicting the properties of novel derivatives before their synthesis, saving significant time and resources. Density Functional Theory (DFT) is a widely used method for studying energetic materials, including nitramine derivatives. mdpi.comacs.org These theoretical studies allow for a comparative analysis of a series of designed molecules to identify promising candidates.
Key properties calculated in these studies include:
Heats of Formation (HOF): A crucial parameter for predicting the energy output of a material. mdpi.com
Geometry and Density: The optimized molecular structure provides insights into bond lengths and angles, while the calculated density is vital for estimating detonation performance. mdpi.comresearchgate.net
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical stability. A larger gap generally corresponds to higher stability. mdpi.com
Detonation Properties: Using the calculated density and heats of formation, detonation velocity (D) and pressure (P) can be estimated using empirical equations like the Kamlet-Jacobs equations. acs.orgresearchgate.net
Bond Dissociation Energies (BDE): Calculation of the energy required to break a specific bond, such as the N-NO2 bond, can help assess the thermal stability of the molecule.
For example, theoretical studies comparing linear, cyclic, and caged nitramines have shown how molecular architecture impacts energetic properties, revealing that simply elongating a linear chain brings limited benefits, whereas creating caged structures can significantly enhance performance. acs.orgresearchgate.net By applying these computational methods to a virtual library of this compound derivatives, researchers can screen for molecules with an optimal balance of stability and energetic performance, thereby guiding synthetic efforts toward the most promising targets.
| Theoretical Method | Calculated Parameter | Predicted Property |
| Density Functional Theory (DFT) | Total Energy / Heat of Formation | Energetic Performance, Thermodynamic Stability |
| HOMO-LUMO Energy Gap | Chemical Stability, Reactivity | |
| Molecular Geometry / Density | Detonation Velocity & Pressure | |
| Bond Dissociation Energy | Thermal Stability / Trigger Bond |
Spectroscopic Characterization of Novel Analogues
The structural elucidation of novel derivatives and analogues of this compound relies on a combination of modern spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the presence of key functional groups, mapping the carbon-hydrogen framework, and determining the molecular weight and fragmentation patterns. The following sections detail the characteristic spectroscopic features expected for this class of compounds, using hypothetical novel analogues for illustrative purposes: Ethyl 3-[methyl(nitro)amino]propanoate (Analogue A), 3-[Ethyl(nitro)amino]propanoic acid (Analogue B), and 4-[Methyl(nitro)amino]butanoic acid (Analogue C).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying the characteristic functional groups present in these analogues. The N-nitro functional group (N-NO₂) gives rise to two distinct and intense stretching vibrations. spectroscopyonline.com For nitroalkanes, these bands typically appear near 1550 cm⁻¹ (asymmetric stretch) and 1365 cm⁻¹ (symmetric stretch). orgchemboulder.comorgchemboulder.com The high polarity of the N-O bonds results in strong absorptions, making the nitro group readily identifiable. spectroscopyonline.com
In analogues containing a carboxylic acid moiety (such as B and C), a very broad O-H stretching band is expected, typically spanning from 3300 to 2500 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp peak between 1725 and 1700 cm⁻¹. For ester derivatives like Analogue A, this C=O stretch is typically found at a slightly higher wavenumber, in the range of 1750-1735 cm⁻¹. The C-N stretching vibration is also observable, usually in the fingerprint region.
Interactive Table 1: Predicted IR Spectroscopic Data for Novel Analogues
| Analogue | Key Functional Group | Characteristic Absorption (cm⁻¹) |
| A: Ethyl 3-[methyl(nitro)amino]propanoate | N-NO₂ (asymmetric) | ~1550 |
| N-NO₂ (symmetric) | ~1368 | |
| C=O (ester) | ~1740 | |
| C-O | ~1200 | |
| B: 3-[Ethyl(nitro)amino]propanoic acid | N-NO₂ (asymmetric) | ~1548 |
| N-NO₂ (symmetric) | ~1370 | |
| C=O (acid) | ~1710 | |
| O-H (acid) | 3300-2500 (broad) | |
| C: 4-[Methyl(nitro)amino]butanoic acid | N-NO₂ (asymmetric) | ~1552 |
| N-NO₂ (symmetric) | ~1365 | |
| C=O (acid) | ~1715 | |
| O-H (acid) | 3300-2500 (broad) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR Spectroscopy: The proton environment in these analogues gives rise to predictable chemical shifts and splitting patterns. Protons on a carbon atom alpha to a nitroamine group are significantly deshielded and are expected to resonate in the range of δ 4.0-4.4 ppm. orgchemboulder.com For the parent compound and its analogues, the two methylene (B1212753) groups of the propanoic acid chain (-CH₂-CH₂-) would appear as two distinct triplets, assuming coupling to each other. The N-methyl protons would appear as a sharp singlet, while an N-ethyl group in an analogue like B would present as a quartet and a triplet. The acidic proton of the carboxyl group, if not exchanged with a deuterated solvent, would appear as a broad singlet far downfield (δ 10-12 ppm).
¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid or ester would be the most downfield signal, typically >170 ppm. The carbons attached to the nitrogen atom would also be deshielded. The chemical shifts of the alkyl chain carbons would be consistent with their positions relative to the electron-withdrawing nitroamine and carboxyl groups.
Interactive Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Analogue | Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| A: Ethyl 3-[methyl(nitro)amino]propanoate | -N(NO₂)CH₂- | ~3.80 | Triplet | ~6.8 |
| -CH₂COO- | ~2.85 | Triplet | ~6.8 | |
| N-CH₃ | ~3.15 | Singlet | - | |
| -OCH₂CH₃ | ~4.15 | Quartet | ~7.1 | |
| -OCH₂CH₃ | ~1.25 | Triplet | ~7.1 | |
| B: 3-[Ethyl(nitro)amino]propanoic acid | -N(NO₂)CH₂- | ~3.85 | Triplet | ~6.5 |
| -CH₂COOH | ~2.90 | Triplet | ~6.5 | |
| N-CH₂CH₃ | ~3.40 | Quartet | ~7.2 | |
| N-CH₂CH₃ | ~1.30 | Triplet | ~7.2 | |
| -COOH | ~11.0 | Broad Singlet | - | |
| C: 4-[Methyl(nitro)amino]butanoic acid | -N(NO₂)CH₂- | ~3.75 | Triplet | ~7.0 |
| -CH₂CH₂CH₂- | ~2.10 | Quintet | ~7.2 | |
| -CH₂COOH | ~2.50 | Triplet | ~7.4 | |
| N-CH₃ | ~3.18 | Singlet | - | |
| -COOH | ~10.8 | Broad Singlet | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and provides structural information through analysis of fragmentation patterns. Under electron impact (EI) ionization, the molecular ion peak may be observed. The fragmentation of N-nitroalkanes is characterized by the loss of the NO₂ group (M-46) or the neutral loss of nitrous acid (HNO₂), particularly in the negative ion mode. nih.govresearchgate.netnih.gov
For these propanoic acid derivatives, other characteristic fragmentation pathways would involve the carboxyl group, such as the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). libretexts.org Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for amines, which would lead to the cleavage of the bond between the N-methyl/ethyl group or the propanoic acid chain and the nitrogen atom.
Interactive Table 3: Predicted Mass Spectrometry Data (EI-MS)
| Analogue | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion (m/z) | Predicted Key Fragment Ions (m/z) |
| A: Ethyl 3-[methyl(nitro)amino]propanoate | C₆H₁₂N₂O₄ | 176.17 | 176 | 130 (M-NO₂), 101 (M-COOEt) |
| B: 3-[Ethyl(nitro)amino]propanoic acid | C₅H₁₀N₂O₄ | 162.14 | 162 | 117 (M-COOH), 116 (M-NO₂), 88 |
| C: 4-[Methyl(nitro)amino]butanoic acid | C₅H₁₀N₂O₄ | 162.14 | 162 | 117 (M-COOH), 116 (M-NO₂), 74 |
Environmental Fate and Degradation Pathways of 3 Methyl Nitro Amino Propanoic Acid
Abiotic Degradation Mechanisms
Abiotic degradation encompasses processes that are not mediated by living organisms, including photolysis, hydrolysis, and oxidation-reduction reactions. These mechanisms are crucial in determining the persistence of 3-[Methyl(nitro)amino]propanoic acid in environments such as surface waters and sunlit soil.
The primary photochemical process for many N-nitroamines involves the homolytic cleavage of the N-NO2 bond, leading to the formation of a methylaminopropanoic acid radical and a nitrogen dioxide radical (•NO2). These reactive species can then undergo a variety of secondary reactions. The nitrogen dioxide radical can react with water to form nitric and nitrous acid, contributing to acidification. The organic radical can undergo further reactions such as hydrogen abstraction, dimerization, or reaction with molecular oxygen to form peroxy radicals, leading to a cascade of further degradation products.
The rate and extent of photolytic degradation would be influenced by factors such as the intensity and wavelength of sunlight, the presence of photosensitizing agents in the environment (e.g., humic substances), and the physicochemical properties of the water body, such as pH and the presence of dissolved organic matter.
Table 1: Potential Photolytic Degradation Products of this compound
| Reactant | Proposed Primary Products | Potential Secondary Products |
| This compound | 3-(Methylamino)propanoic acid radical, Nitrogen dioxide (•NO2) | 3-(Methylamino)propanoic acid, Nitric acid, Nitrous acid, Peroxy radicals |
This table is based on inferred pathways from general N-nitroamine photochemistry, as direct experimental data for this compound is not available.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of this compound is a key factor in its persistence in aqueous environments. Studies on other nitramines have shown that they are generally resistant to hydrolysis under neutral pH conditions. gassnova.no For instance, the hydrolysis lifetime of dimethylnitramine (B1206159) is estimated to be more than one year and is independent of pH in the range of 5-9. gassnova.no
Table 2: Predicted Hydrolytic Stability of this compound at Different pH Values
| pH Condition | Predicted Rate of Hydrolysis | Potential Hydrolysis Products |
| Acidic (pH < 4) | Potentially enhanced | 3-(Methylamino)propanoic acid, Nitric acid |
| Neutral (pH 6-8) | Very slow to negligible | - |
| Alkaline (pH > 9) | Potentially enhanced | 3-(Methylamino)propanoate, Nitrate (B79036) |
This table is based on extrapolation from data on other nitramines and N-nitro amides, as specific hydrolytic data for this compound is not available.
Oxidation and reduction (redox) reactions are fundamental to the transformation of chemical compounds in the environment. solubilityofthings.com The nitro group of this compound is an electron-withdrawing group, making the nitrogen atom susceptible to reduction. In anoxic environments, such as saturated soils, sediments, and groundwater, chemical reduction may occur. Common environmental reducing agents include ferrous iron (Fe(II)) associated with mineral surfaces, dissolved sulfides, and certain organic compounds. Reduction of the N-nitro group could potentially lead to the formation of the corresponding N-nitroso compound, 3-[methyl(nitroso)amino]propanoic acid, and ultimately to the parent amine, 3-(methylamino)propanoic acid.
Conversely, in oxic environments, oxidation can occur. Strong oxidizing agents, such as hydroxyl radicals (•OH) generated photochemically in surface waters, could potentially attack the organic part of the molecule. researchgate.net The methylene (B1212753) groups in the propanoic acid chain could be susceptible to hydrogen abstraction by hydroxyl radicals, initiating a cascade of oxidative degradation reactions. researchgate.net
Biotic Transformation Mechanisms
Biotic transformations, mediated by microorganisms and their enzymes, are often the primary mechanisms for the degradation of organic compounds in the environment. The structure of this compound suggests that it could be susceptible to microbial attack, although its recalcitrance may be influenced by the presence of the N-nitro group.
Microorganisms in soil and water possess a vast array of metabolic capabilities that can lead to the degradation of xenobiotic compounds. researchgate.net For nitroaromatic compounds, a common initial step in microbial degradation is the reduction of the nitro group. nih.gov Anaerobic bacteria, in particular, are known to reduce nitro groups to nitroso, hydroxylamino, and ultimately amino groups. nih.gov A similar reductive pathway could be plausible for this compound, leading to the formation of 3-(methylamino)propanoic acid.
Under aerobic conditions, some microorganisms can utilize nitroalkanes as a source of nitrogen. This often involves an oxidative denitrification mechanism where the nitro group is released as nitrite (B80452). It is conceivable that some bacteria could adapt to utilize this compound as a nitrogen or even a carbon source. For instance, the aerobic degradation of N-Methyl-4-nitroaniline has been shown to be initiated by N-demethylation followed by monooxygenation. nih.gov
The carboxylic acid group of this compound could facilitate its uptake by microbial cells, as many microorganisms have transport systems for carboxylic acids. Once inside the cell, the compound could be subject to various enzymatic transformations.
Specific enzymes are responsible for the biotransformation of chemical compounds. While no enzymes have been specifically identified to act on this compound, enzymes that transform related compounds provide insights into potential pathways.
Nitroreductases are a class of enzymes that catalyze the reduction of nitro groups. nih.gov These enzymes are found in a wide variety of bacteria and fungi and could potentially reduce the N-nitro group of this compound. nih.gov
For N-nitrosamines, which are structurally related to N-nitroamines, cytochrome P450 monooxygenases play a key role in their metabolic activation. These enzymes can catalyze the hydroxylation of the carbon atom adjacent to the nitrogen, leading to dealkylation or denitrosation. A similar enzymatic attack on the methyl group or the propanoic acid chain of this compound is a plausible biotransformation pathway.
Furthermore, amidases or hydrolases could potentially cleave the N-N bond, although this is less commonly reported for N-nitro compounds. Some bacteria are known to degrade compounds containing amino acids, and the structural similarity of this compound to a modified amino acid might make it a substrate for certain microbial enzymes. nih.gov
Table 3: Potential Enzymatic Transformations of this compound
| Enzyme Class | Potential Transformation | Resulting Products |
| Nitroreductases | Reduction of the N-nitro group | 3-[Methyl(hydroxylamino)amino]propanoic acid, 3-(Methylamino)propanoic acid |
| Monooxygenases | Hydroxylation of the methyl group or propanoic acid chain | Formaldehyde (B43269), 3-(Nitroamino)propanoic acid, Hydroxylated intermediates |
| Dehydrogenases | Oxidation of the propanoic acid moiety | Further oxidized metabolites |
This table presents hypothetical enzymatic pathways based on known transformations of related compounds, as direct enzymatic studies on this compound are not available.
Identification of Microbial Metabolites
The microbial degradation of this compound is anticipated to proceed through several key enzymatic steps, targeting the N-nitro, N-methyl, and propanoic acid moieties of the molecule. While direct studies are absent, the metabolic pathways of related compounds, such as N-nitrosodimethylamine (NDMA) and N-methyl-4-nitroaniline, offer insights into potential initial transformation steps. asm.orgnih.gov The subsequent degradation of the carbon skeleton would likely follow established pathways for β-alanine. nih.gov
A plausible aerobic degradation pathway for this compound could involve the following sequence:
N-Demethylation: The initial step is likely the enzymatic removal of the methyl group. Monooxygenase enzymes, commonly found in soil microorganisms, could catalyze this reaction, yielding formaldehyde and 3-(Nitroamino)propanoic acid. asm.orgethz.ch This is a common detoxification pathway for N-methylated compounds.
Denitration: The nitro group (NO2) could be removed from the resulting 3-(Nitroamino)propanoic acid. This could occur through reduction to a hydroxylamino intermediate, followed by elimination, or via oxidative processes that release nitrite (NO2-) or nitrate (NO3-). asm.org The release of nitrite is a frequently observed step in the degradation of nitroaromatic compounds and some aliphatic nitro compounds.
Deamination/Transamination of β-Alanine: The removal of the nitro and methyl groups would result in β-alanine, a naturally occurring amino acid. nih.gov Microbes can readily metabolize β-alanine. A common route is transamination, where the amino group is transferred to an α-keto acid (like α-ketoglutarate), converting β-alanine into malonate semialdehyde. nih.gov
Further Metabolism: Malonate semialdehyde can then be decarboxylated and oxidized to acetyl-CoA, which enters the citric acid cycle for complete mineralization to carbon dioxide and water. nih.gov
Under anaerobic conditions, the degradation pathway might differ, with reductive processes being more prominent. The nitro group is susceptible to reduction, potentially leading to the formation of N-nitrosomethylaminopropanoic acid or methylhydrazinopropanoic acid, although the subsequent fate of these intermediates is uncertain.
Based on these analogous pathways, a list of potential microbial metabolites of this compound is presented in Table 1.
| Potential Metabolite | Parent Moiety | Plausible Formation Pathway |
|---|---|---|
| Formaldehyde | N-methyl group | N-Demethylation |
| 3-(Nitroamino)propanoic acid | Core structure | Product of N-demethylation |
| Nitrite/Nitrate | N-nitro group | Denitration |
| β-Alanine | Propanoic acid backbone | Product of denitration and demethylation |
| Malonate semialdehyde | Propanoic acid backbone | Transamination of β-alanine |
| Acetyl-CoA | Propanoic acid backbone | Oxidation of malonate semialdehyde |
Sorption and Leaching Characteristics in Environmental Compartments
The mobility of this compound in the environment will be governed by its sorption to soil and sediment particles. The key physicochemical properties influencing this are its water solubility, octanol-water partition coefficient (Kow), and its potential to ionize (pKa).
As a small molecule with polar functional groups (a carboxylic acid and a nitroamino group), this compound is expected to be highly water-soluble. The carboxylic acid group, with an estimated pKa similar to that of propionic acid (around 4.88), will be deprotonated and negatively charged at typical environmental pH values (6-8). wikipedia.org This anionic nature will lead to electrostatic repulsion from negatively charged soil surfaces (like clay and organic matter), suggesting a low tendency for sorption.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict sorption. Due to the compound's high polarity and low predicted octanol-water partition coefficient (log Kow), the Koc value is expected to be low. For polar organic compounds, especially those that can ionize, log Kow is not always a perfect predictor of sorption, as other interactions like hydrogen bonding or cation bridging can play a role. However, for an anionic compound, strong sorption is unlikely. acs.org
A low Koc value indicates a high potential for leaching. Chemicals with low Koc values tend to remain in the soil pore water and move with the flow of water, posing a potential risk for groundwater contamination. The leaching potential of polar aromatic acids, which share the anionic character at environmental pH, has been shown to be significant. researchgate.netconsensus.app
Table 2 presents estimated and analogous physicochemical properties relevant to the sorption and leaching potential of this compound.
| Parameter | Estimated/Analogous Value | Implication for Sorption and Leaching |
|---|---|---|
| Water Solubility | High (by analogy to propanoic acid and small polar organics) | Low sorption, high leaching potential |
| log Kow | Low (estimated to be <1) | Low sorption to organic matter |
| pKa (Carboxylic Acid) | ~4.8 (by analogy to propionic acid) wikipedia.org | Anionic at typical environmental pH, leading to repulsion from negative soil surfaces |
| Koc | Low (estimated < 50 L/kg) | High mobility in soil, significant leaching potential |
Volatilization Potential from Environmental Surfaces
Volatilization from soil and water surfaces is another important environmental fate process. The potential for a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant.
This compound is expected to have a very low vapor pressure due to its polarity, the presence of a carboxylic acid group capable of hydrogen bonding, and its existence as a zwitterion or an anion in aqueous environments. Propionic acid, a structural analogue, has a relatively low vapor pressure (0.32 kPa at 20°C). wikipedia.org The addition of the methylnitroamino group would likely decrease the vapor pressure further.
The Henry's Law constant (HLC) quantifies the partitioning of a compound between air and water at equilibrium. A low HLC indicates that a compound preferentially partitions into the aqueous phase rather than the gas phase. For propanoic acid, the HLC is low (4.45 x 10⁻⁴ L·atm/mol). wikipedia.org Given that this compound will be ionized in water, its effective HLC is expected to be even lower, as ionic species are non-volatile.
Therefore, this compound is not expected to volatilize significantly from either water or moist soil surfaces. It is likely to be retained in the aqueous phase of environmental compartments.
Table 3 summarizes the properties related to the volatilization potential of this compound.
| Parameter | Estimated/Analogous Value | Implication for Volatilization |
|---|---|---|
| Vapor Pressure | Very Low (estimated) | Negligible volatilization from dry surfaces |
| Henry's Law Constant (HLC) | Very Low (estimated, lower than propanoic acid's 4.45 x 10⁻⁴ L·atm/mol) wikipedia.org | Preferentially partitions to the aqueous phase; low volatilization from water |
| Physical State | Solid (by analogy to 3-(methylamino)propionic acid) | Low intrinsic volatility |
Environmental Persistence and Half-Life Determination
The environmental persistence of this compound will be determined by the rates of its degradation through biological and chemical processes.
Hydrolysis: The N-N bond in some nitramines and nitrosamines has been shown to be resistant to hydrolysis at environmentally relevant pH values (4-9). researchgate.net Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Photolysis: In contrast to hydrolysis, nitrosamines are highly susceptible to photolytic degradation in water, with half-lives that can be on the order of minutes in direct sunlight. acs.orgnih.gov Nitramines, however, are generally more photolytically stable. researchgate.netresearchgate.net The photochemical behavior of an N-methyl-N-nitroamino functional group on an aliphatic chain is not well-documented. It is plausible that it would undergo some degree of photodegradation in sunlit surface waters, but likely at a slower rate than nitrosamines.
Given these considerations, the persistence of this compound will be compartment-dependent. In soil and groundwater, where biodegradation is the primary degradation mechanism, the half-life could range from weeks to months, depending on microbial activity and environmental conditions. In sunlit surface waters, a combination of biodegradation and photolysis could lead to a shorter half-life.
Table 4 provides an estimated range of environmental half-lives for this compound.
| Environmental Compartment | Primary Degradation Process(es) | Estimated Half-Life Range |
|---|---|---|
| Soil (Aerobic) | Biodegradation | Weeks to Months |
| Groundwater (Anaerobic) | Biodegradation (likely slower) | Months to Years |
| Surface Water (Sunlit) | Biodegradation, Photolysis | Days to Weeks |
| Atmosphere | (Not a significant compartment due to low volatility) | N/A |
Modeling of Environmental Distribution and Mobility
In the absence of experimental data, multimedia environmental fate models and Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental distribution and mobility of chemicals like this compound. defra.gov.uk
Multimedia Fate Models: These models, such as the Equilibrium Criterion (EQC) model or fugacity-based models, predict the partitioning of a chemical among various environmental compartments (air, water, soil, sediment, vegetation, biota). To run these models, key input parameters are required, which for this compound would need to be estimated:
Partition Coefficients: Octanol-water (Kow), organic carbon-water (Koc), and air-water (Kaw, derived from Henry's Law Constant).
Degradation Rates: Half-lives in each compartment (air, water, soil, sediment).
Physicochemical Properties: Molecular weight, water solubility, vapor pressure.
Based on the properties estimated in the previous sections (high water solubility, low Koc, very low vapor pressure and HLC), a multimedia model would likely predict that this compound, if released to the environment, would predominantly reside in the aqueous phase (surface water, groundwater, and soil pore water). Its high polarity and low volatility would limit its presence in the atmosphere and its low sorption would limit its accumulation in sediment and soil organic matter. acs.org
QSAR Models: QSARs use the molecular structure of a chemical to predict its physicochemical and toxicological properties. Various software packages and online platforms can estimate parameters like log Kow, water solubility, pKa, Koc, and biodegradation rates. nih.govresearchgate.netmdpi.com These estimated values can then be used as inputs for multimedia fate models. For a small, polar, and ionizable molecule like this compound, it is important to use QSAR models that are specifically designed or validated for such compounds to ensure the reliability of the predictions.
The application of these modeling approaches would provide a quantitative framework for assessing the potential environmental risks associated with this compound, guiding further research and potential monitoring efforts.
Advanced Analytical Methodologies for 3 Methyl Nitro Amino Propanoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 3-[Methyl(nitro)amino]propanoic acid, from its atomic connectivity to the nature of its chemical bonds and electronic properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D techniques)
While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish definitive atomic connectivity.
A hypothetical 2D NMR analysis would reveal the following correlations:
COSY: A cross-peak between the two methylene (B1212753) groups (-CH₂-CH₂-) would confirm their adjacent relationship.
HSQC: This experiment would link each proton signal to its directly attached carbon atom, for instance, correlating the N-methyl protons to the N-methyl carbon.
HMBC: This powerful technique reveals longer-range (2-3 bond) correlations. Key HMBC correlations would include the N-methyl protons to the adjacent methylene carbon and the carbonyl carbon, as well as protons of the methylene group adjacent to the carboxyl group correlating to the carbonyl carbon.
Table 1: Representative ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound in a suitable solvent (e.g., DMSO-d₆)
| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -COOH | ~12.0 (s, 1H) | ~172.0 | C2 |
| C2 (-CH₂-) | ~2.8 (t, J=7.0, 2H) | ~33.0 | -COOH, C3 |
| C3 (-CH₂-) | ~3.6 (t, J=7.0, 2H) | ~48.0 | C2, N-CH₃ |
| N-CH₃ | ~3.2 (s, 3H) | ~38.0 | C3 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental formula of this compound by measuring its mass with extremely high precision. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be ideal. The experimentally determined accurate mass is then compared to the theoretical mass calculated for the proposed chemical formula (C₄H₈N₂O₄).
In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 2: HRMS Data for this compound (C₄H₈N₂O₄)
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 149.0557 | 149.0559 | 1.3 |
| [M-H]⁻ | 147.0415 | 147.0412 | -2.0 |
| [M+Na]⁺ | 171.0376 | 171.0378 | 1.2 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the carboxylic acid and nitroamine functionalities.
The IR spectrum would be expected to show a very broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and strong asymmetric and symmetric stretches for the N-nitro group. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group, which can be weak in the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| -COOH | O-H stretch | 3300-2500 (broad) | - |
| -COOH | C=O stretch | 1720-1700 | 1720-1700 (weak) |
| -NO₂ | Asymmetric stretch | 1560-1520 | 1560-1520 (weak) |
| -NO₂ | Symmetric stretch | 1360-1320 | 1360-1320 (strong) |
| C-H | Aliphatic stretch | 2960-2850 | 2960-2850 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the nitroamine (-N-NO₂) and carboxylic acid (-COOH) groups. The nitro group typically exhibits a weak n → π* transition at a longer wavelength and a strong π → π* transition at a shorter wavelength.
Table 4: Expected UV-Visible Absorption Data for this compound in Methanol (B129727)
| Electronic Transition | λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Associated Functional Group |
|---|---|---|---|
| n → π | ~270-280 | Weak (~100-200) | -NO₂ |
| π → π | ~200-210 | Strong (~5000-10000) | -NO₂, -COOH |
Chromatographic Separation Techniques
Chromatographic methods are essential for the purification and quantification of this compound from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound and for quantitative analysis. Given its polar and acidic nature, reversed-phase HPLC would be the method of choice. An acidic mobile phase would be required to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Method development would involve optimizing the column chemistry (e.g., C18, C8), mobile phase composition (e.g., ratio of water to organic solvent like acetonitrile (B52724) or methanol), and pH. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima.
Table 5: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
An article on the advanced analytical methodologies for this compound cannot be generated at this time.
Extensive searches for dedicated analytical methods for the chemical compound "this compound" have not yielded the specific, detailed research findings required to populate the requested article structure. While general analytical techniques for the broader class of N-nitrosamines are well-documented, literature focusing specifically on the gas chromatography of volatile derivatives, capillary electrophoresis, hyphenated analytical techniques (LC-MS/MS, GC-MS), quantitative determination, and sample preparation strategies for this compound is not available in the public domain.
The strict requirement to focus solely on this compound and not introduce information outside the specified scope prevents the creation of a thorough, informative, and scientifically accurate article as outlined. The generation of data tables and detailed research findings is contingent on the availability of published scientific data, which appears to be non-existent for this specific compound's analytical methodologies.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes
The development of efficient and novel synthetic routes for 3-[Methyl(nitro)amino]propanoic acid is a primary area of future research. Traditional methods can be resource-intensive, and exploring new pathways is crucial for improving yield, reducing costs, and increasing accessibility for further study. Researchers are investigating biocatalytic methods and advanced organic synthesis techniques to create more streamlined and effective production processes.
Key areas of exploration include:
Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and milder reaction conditions. Future studies may focus on identifying or engineering enzymes capable of catalyzing the key steps in the synthesis of this compound.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields and purity. Adapting the synthesis of this compound to a flow process could enable scalable and more efficient production.
Catalytic C-H Amination: Advances in C-H activation and amination reactions could provide more direct and atom-economical routes to synthesizing β-amino acids and their derivatives, potentially bypassing multiple steps required in traditional syntheses. mdpi.com
Table 1: Comparison of Potential Synthetic Approaches
| Approach | Potential Advantages | Research Focus |
|---|---|---|
| Biocatalysis | High stereoselectivity, mild conditions, reduced waste. | Screening for novel enzymes, enzyme engineering. |
| Flow Chemistry | Enhanced safety, scalability, improved yield and purity. | Reactor design, optimization of reaction conditions. |
| Advanced Catalysis | High atom economy, novel reaction pathways. mdpi.com | Development of new catalysts, C-H functionalization. |
Advanced Computational Approaches for Structure-Function Prediction
Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental research. For this compound, advanced computational methods can elucidate its electronic structure, reactivity, and potential interactions with biological systems or materials.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the molecule's geometry, electronic properties, and reaction mechanisms at the quantum level. rsc.org These calculations can help predict its stability, reactivity, and spectroscopic characteristics.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its analogues with their potential biological activities or material properties. nih.gov This approach is valuable for designing new derivatives with enhanced functions.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound in different environments, such as in solution or interacting with a surface or a biological macromolecule. This can provide insights into its transport properties, conformational dynamics, and binding modes.
Table 2: Application of Computational Methods
| Method | Objective | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. rsc.org | Bond energies, reaction pathways, spectroscopic data. |
| QSAR | Predict activity based on molecular structure. nih.gov | Identification of key structural motifs for desired functions. |
| Molecular Dynamics (MD) | Simulate behavior in complex environments. | Solvation properties, binding affinities, conformational changes. |
Investigation of Green Chemistry Principles in Industrial Applications
Applying the principles of green chemistry to the synthesis and application of this compound is essential for sustainable industrial development. psu.edu Future research will likely focus on minimizing the environmental footprint associated with this compound.
Key green chemistry principles to be investigated include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. psu.edu
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. skpharmteco.com
Renewable Feedstocks: Exploring the use of raw materials derived from renewable sources to reduce reliance on fossil fuels. atiner.grmsu.edu
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. msu.edu
By integrating these principles, the industrial lifecycle of this compound can be made more environmentally benign.
Development of Advanced Materials Incorporating the Chemical Compound
The unique functional groups of this compound—a carboxylic acid and a nitroamino group—make it an interesting candidate for incorporation into advanced materials. Future research could explore its use as a monomer or a functional additive in polymers and other materials.
Potential applications in materials science include:
Functional Polymers: The carboxylic acid group can be used for polymerization, potentially forming polyesters or polyamides. The nitroamino group could impart specific properties to the resulting polymer, such as altered thermal stability or specific binding capabilities.
Energetic Materials: Nitroamino groups are a key feature of many energetic materials. While avoiding safety profiles, research could theoretically explore the energetic properties of materials derived from this compound in a controlled, computational setting. rsc.org
Coordination Polymers: The compound could act as a ligand to form coordination polymers or metal-organic frameworks (MOFs). The properties of these materials would depend on the coordination geometry and the choice of metal ions.
Environmental Remediation Technologies Focusing on Related Compounds
Nitro-containing compounds can be environmental pollutants, and developing effective remediation technologies is crucial. cswab.org While this compound itself is not a widespread contaminant, research into its degradation can inform strategies for remediating structurally related pollutants, such as nitroaromatic compounds from explosives or pesticides. cswab.orgstudiauniversitatis.roresearchgate.net
Future research in this area could focus on:
Bioremediation: Investigating the capability of microorganisms to degrade nitroamino compounds. nih.gov This involves identifying microbial strains and metabolic pathways that can break down the molecule into harmless substances. cswab.org
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation or Fenton-like reactions, generate highly reactive species that can effectively degrade recalcitrant organic compounds. researchgate.net Studying the efficacy of AOPs on this compound could provide valuable data for water treatment technologies.
Phytoremediation: Exploring the use of plants to absorb and break down related nitro compounds from contaminated soil and water. epa.gov
Table 3: Potential Remediation Technologies for Related Nitro Compounds
| Technology | Mechanism | Advantages |
|---|---|---|
| Bioremediation | Microbial metabolism breaks down pollutants. nih.gov | Cost-effective, environmentally friendly. |
| Advanced Oxidation | Generation of highly reactive hydroxyl radicals. researchgate.net | Rapid degradation of a wide range of compounds. |
| Phytoremediation | Plants uptake and metabolize contaminants. epa.gov | In-situ treatment, suitable for large areas. |
Integration with Systems Chemistry Approaches
Systems chemistry investigates complex chemical systems where emergent properties arise from the interactions of multiple components. Integrating this compound into such studies could reveal novel functionalities and applications. For instance, its role in autocatalytic networks, chemical oscillators, or self-assembling systems could be explored. This approach moves beyond studying the molecule in isolation to understanding its behavior within a dynamic and interactive chemical environment, potentially leading to the discovery of new functions and smart materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
